2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C21H21N5. This compound is part of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridines with cyclohexanones under metal-free conditions. This process uses molecular oxygen as a green oxidant, making it an environmentally friendly method . Another approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents, which determines the reaction conditions .
Industrial Production Methods: The use of green chemistry principles, such as metal-free conditions and molecular oxygen as an oxidant, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and piperidinyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve heating under reflux in solvents like pyridine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it may be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved in these effects are still under investigation, but they likely include the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as pyrimido[1,2-a]benzimidazoles and benzimidazole derivatives . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness: What sets 2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanoethyl and piperidinyl groups enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C21H21N5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N5/c1-15-16(8-7-11-22)21(25-12-5-2-6-13-25)26-19-10-4-3-9-18(19)24-20(26)17(15)14-23/h3-4,9-10H,2,5-8,12-13H2,1H3 |
InChI Key |
RGBXCLAQWLGRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCCCC4)C#N |
Origin of Product |
United States |
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